N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclobutyl)acetamide
Description
N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclobutyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl ring with a hydroxyl group and a cyclobutyl ring with a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-16-12(6-3-7-12)8-11(15)13-9-4-2-5-10(9)14/h9-10,14H,2-8H2,1H3,(H,13,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVPUQCJASBDBT-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)NC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCC1)CC(=O)N[C@@H]2CCC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclobutyl)acetamide typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with a hydroxyl group can be synthesized through a series of reactions starting from cyclopentene. The hydroxyl group is introduced via hydroboration-oxidation or other suitable methods.
Formation of the Cyclobutyl Ring: The cyclobutyl ring with a methoxy group can be synthesized from cyclobutene, with the methoxy group introduced through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the two rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the cyclopentyl ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group or to convert the acetamide group to an amine.
Substitution: The methoxy group on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are common.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentylamine or demethylated cyclobutyl derivatives.
Substitution: Formation of azido or thiol-substituted cyclobutyl derivatives.
Scientific Research Applications
N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclobutyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of cyclopentyl and cyclobutyl rings in biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclobutyl)acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The hydroxyl and methoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclopropyl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
N-[(1R,2R)-2-hydroxycyclopentyl]-2-(1-methoxycyclobutyl)acetamide is unique due to the presence of both cyclopentyl and cyclobutyl rings, which confer distinct steric and electronic properties. These features can lead to unique interactions with biological targets and potentially novel therapeutic effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
